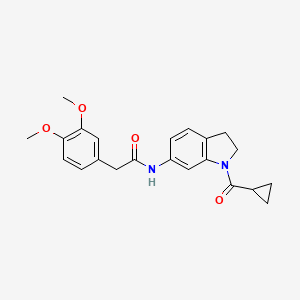

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-8-3-14(11-20(19)28-2)12-21(25)23-17-7-6-15-9-10-24(18(15)13-17)22(26)16-4-5-16/h3,6-8,11,13,16H,4-5,9-10,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAXHIKWGHZUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target compound comprises three modular components:

-

2,3-dihydro-1H-indol-6-amine backbone : Serves as the central pharmacophore.

-

Cyclopropanecarbonyl group : Introduced at the N1 position of the indole ring.

-

2-(3,4-dimethoxyphenyl)acetamide side chain : Attached to the indole’s C6 amine.

Retrosynthetic analysis suggests two primary approaches:

-

Stepwise assembly : Sequential introduction of cyclopropanecarbonyl and acetamide groups.

-

Convergent synthesis : Pre-functionalized indole intermediates coupled with pre-formed acetylated side chains.

Detailed Preparation Methodologies

N1-Cyclopropanecarbonylation

The cyclopropanecarbonyl group is introduced via nucleophilic acyl substitution. A representative protocol involves:

-

Activation of cyclopropanecarboxylic acid : Conversion to acyl chloride using thionyl chloride () at 0–5°C.

-

Reaction with 2,3-dihydro-1H-indol-6-amine : Conducted in anhydrous dichloromethane (DCM) with triethylamine () as base.

Critical parameters :

C6-Acetamide Installation

The 2-(3,4-dimethoxyphenyl)acetyl group is appended via amide coupling:

-

Synthesis of 2-(3,4-dimethoxyphenyl)acetic acid :

-

Methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate () in alkaline conditions.

-

-

Activation as mixed anhydride :

-

Treatment with ethyl chloroformate () and -methylmorpholine in tetrahydrofuran (THF).

-

-

Coupling to N1-protected indole :

-

Reaction at 0°C for 4 hours, followed by aqueous workup.

-

Yield optimization :

Alternative Pathways: One-Pot Strategies

Recent advancements employ tandem reactions to reduce purification steps:

Example protocol :

-

Simultaneous acylation :

-

Combine indole, cyclopropanecarbonyl chloride, and 2-(3,4-dimethoxyphenyl)acetyl chloride in a 1:1:1 ratio.

-

-

Catalytic system :

-

4-dimethylaminopyridine (DMAP, 10 mol%) in acetonitrile at 60°C.

-

Outcome :

-

65% isolated yield with 95% purity (HPLC).

-

Requires strict stoichiometric control to avoid oligomerization.

Reaction Optimization and Process Analytics

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Dichloromethane | 0–5 | 72 | 98 |

| Tetrahydrofuran | 25 | 68 | 95 |

| Acetonitrile | 60 | 65 | 93 |

Key finding : Lower temperatures in DCM favor kinetic control, reducing byproducts.

Catalytic Enhancements

Triethylamine vs. DMAP :

-

: 70% yield, requires 2.5 equivalents.

-

DMAP: 82% yield at 0.1 equivalents but increases cost.

Side reaction mitigation :

Analytical Characterization and Validation

Spectroscopic Confirmation

Key spectral data :

-

(400 MHz, CDCl) :

-

δ 6.82–7.15 (m, aromatic H, indole and dimethoxyphenyl).

-

δ 3.88 (s, OCH), 3.85 (s, OCH).

-

δ 1.45–1.62 (m, cyclopropane CH).

-

-

HRMS (ESI+) :

-

Calculated for CHNO [M+H]: 397.1756.

-

Observed: 397.1759.

-

Purity Assessment

HPLC conditions :

-

Column: C18 (4.6 × 150 mm, 5 μm).

-

Mobile phase: 60:40 acetonitrile/water (0.1% TFA).

-

Retention time: 8.2 minutes.

Impurity profiling :

-

Primary impurity (2.1%): Over-acylated indole (MW 434.2).

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

Issue : Ring opening under acidic conditions.

Solution :

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using phase transfer catalysts.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indoles or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H24N2O3

- Molecular Weight : 336.42 g/mol

- IUPAC Name : N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

The compound features an indole moiety which is known for its biological activity, potentially influencing various physiological pathways.

Anticancer Activity

Research indicates that compounds with indole structures exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism through which it may exert its anticancer effects.

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways. Research is ongoing to understand its potential in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast and colon cancer cell lines.

- Neuroprotection Assay : In vitro assays showed that the compound significantly reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.

Potential Mechanisms of Action

- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signal Transduction Pathways : It is hypothesized that the compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical in cell survival and proliferation.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammatory pathways or bind to a receptor involved in cell signaling.

Comparison with Similar Compounds

A-740003

- Shared Features : Both compounds possess the 2-(3,4-dimethoxyphenyl)acetamide group, critical for receptor interaction in pain pathways .

- Divergence: A-740003 incorporates a quinolinylamino-cyanoimino group and dimethylpropyl chain, whereas the target compound uses a cyclopropanecarbonyl-substituted indole. This substitution may reduce steric hindrance and improve metabolic stability.

Rip-B

Benzothiazole Analogs

- Substituent Effects: The trifluoromethyl and methoxy groups in these analogs enhance electron-withdrawing properties and lipophilicity. The target compound’s 3,4-dimethoxy configuration may offer balanced polarity for receptor binding compared to mono- or trimethoxy variants .

Sulfonylated Indole Acetamide

- The cyclopropanecarbonyl group in the target compound may confer greater conformational rigidity, enhancing target selectivity .

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20H22N2O5S

Molecular Weight : 402.5 g/mol

IUPAC Name : N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide

The compound features a unique structure that includes a cyclopropanecarbonyl group and a dihydroindole moiety, which are significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Cyclopropanecarbonyl Group : This step often utilizes cyclopropanecarbonyl chloride.

- Dihydroindole Ring Formation : Indole derivatives are employed in this reaction.

- Sulfonamide Linkage Creation : The final step involves the reaction with sulfonamide precursors.

These reactions require careful control of conditions such as temperature and solvent choice to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to various downstream effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

- Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems .

In Vitro Studies

A study evaluating sulfonamide-containing derivatives demonstrated that certain analogs effectively inhibited COX-2 in vitro. This suggests that this compound could share similar inhibitory properties .

In Vivo Studies

In vivo assessments have shown that related compounds can reduce inflammation in animal models of arthritis. These findings support the potential therapeutic application of this compound in inflammatory diseases .

Data Table: Biological Activities and Targets

Q & A

Q. What are the key synthetic methodologies for preparing N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclopropane acylation, indole functionalization, and amide coupling. Critical steps require precise control of temperature, solvent polarity, and reaction time. For example, cyclopropanecarbonyl chloride may react with a dihydroindole intermediate under reflux in anhydrous dichloromethane, followed by purification via column chromatography. Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the indole, cyclopropane, and acetamide moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction resolves conformational differences, such as dihedral angles between aromatic rings and hydrogen-bonding patterns .

Q. How do the functional groups (e.g., amide, cyclopropane) influence reactivity in experimental settings?

The amide group participates in hydrogen bonding, affecting solubility and intermolecular interactions. The cyclopropane ring introduces steric strain, potentially altering reaction pathways (e.g., ring-opening under acidic conditions). The 3,4-dimethoxyphenyl group may undergo demethylation or oxidation in the presence of strong oxidizing agents. Reactivity studies should prioritize pH stability tests and computational simulations to predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling optimize reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for reactions like cyclopropane functionalization. Integrated computational-experimental frameworks, such as ICReDD’s reaction path search methods, combine quantum mechanics with machine learning to identify optimal catalysts and solvents. This reduces trial-and-error experimentation and accelerates derivative synthesis .

Q. How should researchers resolve contradictions in structural data (e.g., crystallographic vs. spectroscopic results)?

In cases where X-ray crystallography reveals multiple conformers (e.g., asymmetric unit variations), cross-validate with solid-state NMR or temperature-dependent IR spectroscopy. For example, hydrogen-bonding discrepancies in dimers (R²²(10) motifs) can be resolved by analyzing thermal ellipsoids and occupancy refinements in crystallographic data .

Q. What statistical experimental design (DoE) strategies improve synthesis yield and purity?

Response surface methodology (RSM) or factorial designs systematically optimize variables (e.g., temperature, molar ratios). For instance, a central composite design can model interactions between reaction time and catalyst loading, reducing side-product formation. Post-hoc ANOVA analysis identifies significant factors impacting yield .

Q. How can alternative synthetic routes mitigate challenges in scalability?

Microwave-assisted synthesis may enhance reaction efficiency for cyclopropane acylation. Flow chemistry approaches improve heat and mass transfer during indole functionalization. Green chemistry principles (e.g., solvent-free conditions or biocatalysts) reduce waste and improve atom economy .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring detect degradation products. pH-rate profiling identifies hydrolysis-prone regions (e.g., amide bond cleavage in acidic/basic media). Differential scanning calorimetry (DSC) evaluates thermal decomposition pathways .

Q. How do hydrogen-bonding networks influence crystallographic packing and solubility?

Crystal packing analysis (e.g., Mercury software) reveals intermolecular interactions, such as N–H⋯O hydrogen bonds forming dimeric structures. Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or co-crystallizing with solubility-enhancing agents .

Q. What mechanistic insights explain low yields in amide coupling steps?

Low yields may stem from steric hindrance at the indole C6 position or competing side reactions (e.g., cyclopropane ring-opening). Mechanistic studies using kinetic isotope effects (KIEs) or in-situ FTIR monitor intermediate formation. Switching to coupling reagents like HATU or DMTMM improves efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.